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molecular formula C4H7NO5 B8522930 4-(Nitrooxy)butanoic acid

4-(Nitrooxy)butanoic acid

Cat. No. B8522930
M. Wt: 149.10 g/mol
InChI Key: ZETOHPSSBWBMED-UHFFFAOYSA-N
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Patent
US07442826B2

Procedure details

Thionyl chloride (0.6 ml, 7.7 mmol) was slowly added, under stirring and under argon, to a solution of 4-(Nitrooxy)butanoic acid (1.00 g, 6.7 mmol) in anhydrous Et2O (25 ml) kept 0° C. A few drops of DMF (4-5 drops) were also added under stirring to the reaction mixture and the reaction temperature was allowed to rise to r.t. (ca. 20° C.). The reaction mixture was stirred at room temperature and under argon for 5 hours. The reaction mixture was concentrated in vacuo to provide crude 4-(nitrooxy)butanoyl chloride.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N+:5]([O:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)([O-:7])=[O:6]>CCOCC.CN(C=O)C>[N+:5]([O:8][CH2:9][CH2:10][CH2:11][C:12]([Cl:3])=[O:14])([O-:7])=[O:6]

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])OCCCC(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept 0° C
CUSTOM
Type
CUSTOM
Details
to rise to r.t.
CUSTOM
Type
CUSTOM
Details
(ca. 20° C.)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature and under argon for 5 hours
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])OCCCC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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